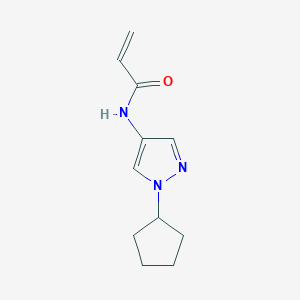

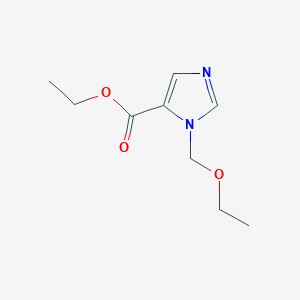

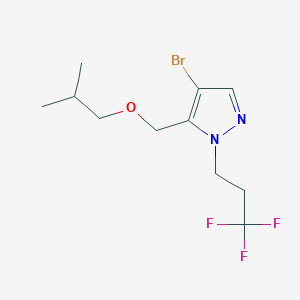

2-methoxy-N-(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazine compounds, which are part of the structure of the compound , can be achieved through various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines .Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Compounds with piperidine structures have been explored for their role as dipeptidyl peptidase IV (DPP IV) inhibitors, which are significant in the treatment of type 2 diabetes mellitus. DPP IV inhibitors work by preventing the degradation of incretin hormones, thereby promoting insulin secretion. The search for new DPP IV inhibitors is intense due to the need for compounds with minimal side effects for long-term use. Research in this area focuses on finding molecules that selectively inhibit DPP IV without affecting other proteases or protein interactions (Mendieta, Tarragó, & Giralt, 2011).

Environmental Contamination and Removal

Compounds with acetamide functionalities are being studied for their environmental impact, specifically in the removal of persistent organic pollutants like sulfamethoxazole from aqueous solutions. Such research explores cleaner and more efficient techniques for detoxifying water sources, focusing on adsorption, photocatalytic degradation, and other removal technologies (Prasannamedha & Kumar, 2020).

Neurotoxicity Studies

The study of neurotoxicity, particularly from compounds like polybrominated diphenyl ethers (PBDEs) and their metabolites, is critical in understanding how chemical exposure affects the developing nervous system. Research in this area looks at behavioral changes, synaptic alterations, and molecular mechanisms underlying neurotoxic effects, which could provide insights into the safety profiles and neuroactive potential of new chemical entities (Dingemans, van den Berg, & Westerink, 2011).

Corrosion Inhibition

Compounds containing heterocyclic moieties, such as quinoline derivatives, are extensively studied for their applications as corrosion inhibitors. These compounds are known to form stable complexes with metal surfaces, preventing corrosion through various mechanisms, including adsorption and chelation. Research in this area contributes to the development of new materials for protecting industrial and structural metals (Verma, Quraishi, & Ebenso, 2020).

Properties

IUPAC Name |

2-methoxy-N-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-5-3-4-6-16(14)17-7-8-18(22-21-17)23-11-9-15(10-12-23)20-19(24)13-25-2/h3-8,15H,9-13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDJFHKDABUYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2830503.png)

![N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2830506.png)

![N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2830509.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)

![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)